molecular formula C11H6F3NO B1405938 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one CAS No. 1522687-41-7

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one

Cat. No. B1405938
M. Wt: 225.17 g/mol
InChI Key: RKCLHCXEHKBFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one is an organic compound that has gained significant attention due to its potential. It is a part of the trifluoromethyl group-containing compounds which are found in many FDA-approved drugs .


Synthesis Analysis

The synthesis of trifluoromethyl group-containing compounds like 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one often involves metal-catalyzed procedures . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of these compounds . Trifluoromethylation of carbon-centered radical intermediates is a common method used .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one is characterized by the presence of a trifluoromethyl group and a quinolin-8-yl group attached to an ethan-1-one group .

Scientific Research Applications

    Medicinal Chemistry

    • Fluorinated quinolines have been used in the synthesis of various drugs . For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs . Fluorinated quinolines have also found application in the synthesis of antidepressant molecules .
    • The methods of application involve various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • The outcomes of these applications have led to the development of drugs with enhanced biological activity .

    Agriculture

    • A number of fluorinated quinolines have found application in agriculture .

    Liquid Crystals

    • Fluorinated quinolines have also been used as components for liquid crystals .

    Drug Discovery

    • Quinolin-2-ones and their derivatives are important starting materials for drugs . They have different applications and are used as reagents in organic synthesis .
    • The synthesis of quinolin-2-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
    • These reactions have aroused great interest and gave us a clear direction for future research .

    Material Science

    • Fluorinated quinolines have found application in material science . They are used in the production of cyanine dyes .

    Organic Synthesis

    • Fluorinated quinolines are used as reagents in organic synthesis . They are used in the development of more convenient and efficient synthetic methods for these compounds .

    Photoreactive Probes

    • Fluorinated quinolines have been used in the synthesis of photoreactive probes .

    Inactivators of Human Cytochrome P450 2B6

    • Fluorinated quinolines have been used as inactivators of human cytochrome P450 2B6 .

    Photoaffinity Labeled Fusidic Acid Analogues

    • Fluorinated quinolines have been used in the synthesis of photoaffinity labeled fusidic acid analogues .

    Hydroxyamides as Anticonvulsants

    • Fluorinated quinolines have been used in the synthesis of hydroxyamides as anticonvulsants .

properties

IUPAC Name

2,2,2-trifluoro-1-quinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCLHCXEHKBFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.